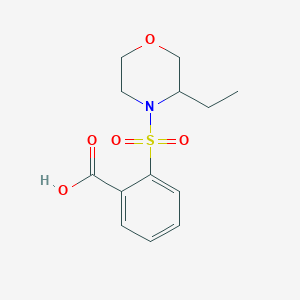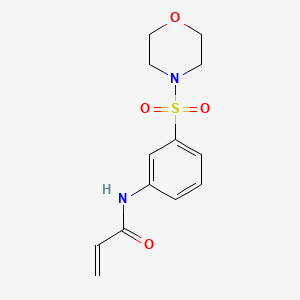
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide, commonly known as DT-13, is a small molecule compound that has gained attention in recent years due to its potential in various scientific research applications. DT-13 is a synthetic compound that belongs to the class of thiazolidinediones and contains a thiazolidine ring structure. It has been found to exhibit various biological and biochemical activities, making it a promising candidate for further research.
Mechanism of Action
DT-13 has been found to act on various targets in cells, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the nuclear factor kappa B (NF-κB) pathway. It has been shown to activate PPARγ, which plays a role in regulating glucose and lipid metabolism, as well as inflammation. DT-13 has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
DT-13 has been found to exhibit various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, as well as inflammation. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes. In addition, DT-13 has been found to reduce lipid accumulation in the liver and improve lipid metabolism.
Advantages and Limitations for Lab Experiments
DT-13 has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. In addition, its synthetic nature allows for the production of large quantities of the compound for use in experiments. However, one limitation of DT-13 is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are several potential future directions for research on DT-13. One area of interest is its potential as a therapeutic agent for the treatment of diabetes and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of DT-13 and its potential targets in cells. Another area of interest is the potential use of DT-13 in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
DT-13 can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5-dimethylthiazole to form the thiazolidinedione ring structure. The final product is obtained by reacting the thiazolidinedione intermediate with hydroxylamine hydrochloride.
Scientific Research Applications
DT-13 has been found to exhibit various biological and biochemical activities, making it a promising candidate for further research. It has been shown to have anti-tumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, DT-13 has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-2-3-12(15)11(8-9)13(16)14-10-4-6-19(17,18)7-5-10/h2-3,8,10,15H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPVGWYHKRKCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)





![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)
